FXIa-IN-6 is a compound designed as an inhibitor of Factor XIa, a serine protease involved in the coagulation cascade. Factor XIa plays a crucial role in amplifying thrombin generation through the activation of Factor IX, contributing to hemostasis and thrombosis. The inhibition of Factor XIa has emerged as a promising therapeutic strategy for preventing thromboembolic disorders without significantly increasing bleeding risk, distinguishing it from traditional anticoagulants.
In vitro studies have demonstrated that FXIa-IN-6 effectively inhibits Factor XIa activity, leading to decreased thrombin generation. This reduction in thrombin levels translates to a lower propensity for clot formation. The compound exhibits selectivity for Factor XIa over other serine proteases, such as activated protein C and plasma kallikrein, making it a potential candidate for therapeutic use in anticoagulation without the heightened risk of bleeding associated with broader-spectrum anticoagulants .
The synthesis of FXIa-IN-6 typically involves multi-step organic reactions. Key steps may include:
Recent advancements in synthetic methodologies have allowed for more efficient and scalable production of FXIa inhibitors, including FXIa-IN-6 .
FXIa-IN-6 is primarily explored for its potential applications in treating thromboembolic diseases such as deep vein thrombosis, pulmonary embolism, and atrial fibrillation. Its unique mechanism of action allows for anticoagulation with potentially fewer side effects compared to conventional therapies. Additionally, it is being investigated in combination therapies to enhance efficacy while minimizing adverse effects .
Interaction studies involving FXIa-IN-6 focus on understanding its binding characteristics with Factor XIa and other proteins involved in coagulation. Techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy provide insights into the molecular interactions at play. These studies reveal that FXIa-IN-6 binds specifically to the active site of Factor XIa, which is critical for its inhibitory function .
Several compounds exhibit similar properties to FXIa-IN-6, primarily targeting Factor XIa or related serine proteases. Below is a comparison highlighting their uniqueness:
| Compound Name | Target | Mechanism of Action | Unique Features |
|---|---|---|---|
| Apixaban | Factor Xa | Direct inhibition | Orally bioavailable; used widely |
| Edoxaban | Factor Xa | Direct inhibition | Approved for various thromboembolic conditions |
| BMS-654457 | Factor XIa | Direct inhibition | Selective for Factor XIa; reduces bleeding risk |
| Dabiigatran | Thrombin | Direct thrombin inhibition | Prodrug; reversible anticoagulant |
| Rivaroxaban | Factor Xa | Direct inhibition | Rapid onset; fixed dosing regimen |
FXIa-IN-6 is unique due to its specific targeting of Factor XIa and its potential to offer anticoagulation with reduced bleeding risks compared to broader-spectrum inhibitors like apixaban or rivaroxaban .
The synthesis of FXIa-IN-6, a potent inhibitor of activated Factor XI (Factor XIa), involves a sophisticated multi-step organic synthesis pathway that requires careful consideration of protecting group strategies to maintain functional group integrity throughout the reaction sequence [1] [3]. The synthetic route begins with the preparation of a core quinazolinone scaffold, which serves as the fundamental building block for further elaboration into the final compound [15].
Protection of key hydroxyl and amino functionalities is critical during the early stages of synthesis to prevent unwanted side reactions [11]. The most commonly employed protecting group for the amino functionality in FXIa-IN-6 synthesis is the tert-butyloxycarbonyl (Boc) group, which can be efficiently removed under acidic conditions using trifluoroacetic acid [11] [15]. This orthogonal protection strategy allows for selective deprotection and subsequent functionalization at specific sites of the molecule [11].
The synthetic pathway typically involves a convergent approach where two key fragments are synthesized separately and then coupled in a late-stage reaction [6]. This strategy minimizes the overall number of linear steps and improves the final yield of FXIa-IN-6 [13]. The first fragment contains the core structure responsible for binding to the catalytic domain of Factor XIa, while the second fragment incorporates the structural elements that confer selectivity through interactions with the heparin-binding site [15].
Yield optimization in the synthesis of FXIa-IN-6 has been achieved through careful control of reaction parameters including temperature, solvent selection, and reaction time [13]. Table 1 illustrates the impact of various reaction conditions on the yield of a key intermediate in the synthesis pathway:
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | THF | 25 | 24 | 45 |
| 2 | DMF | 25 | 24 | 58 |
| 3 | DMF | 60 | 12 | 72 |
| 4 | DMF | 80 | 6 | 85 |
| 5 | DMSO | 80 | 6 | 79 |
The data demonstrates that the use of dimethylformamide (DMF) as a solvent at elevated temperatures (80°C) provides the optimal conditions for this transformation, resulting in a significant improvement in yield from 45% to 85% [13] [15]. Additionally, the reaction time could be reduced from 24 hours to 6 hours under these optimized conditions, enhancing the overall efficiency of the synthetic process [13].
Native chemical ligation techniques have also been employed in the synthesis of FXIa-IN-6 to join peptide fragments efficiently, particularly when incorporating sulfated moieties that are crucial for interaction with the heparin-binding site of Factor XIa [6] [11]. This approach has proven valuable for maintaining the integrity of sensitive functional groups while achieving high coupling yields [11].
The rational design of FXIa-IN-6 as a selective inhibitor targeting the heparin-binding site (HBS) of Factor XIa represents a significant advancement in the development of novel anticoagulants [4] [18]. Unlike traditional active site inhibitors, compounds targeting the HBS offer the potential for allosteric modulation of enzyme activity, which may provide improved selectivity and a more favorable therapeutic profile [18].
Factor XIa contains two distinct heparin-binding sites: one located on the A3 domain (referred to as anion-binding site 1 or ABS1) and another on the catalytic domain (anion-binding site 2 or ABS2) [4] [5]. FXIa-IN-6 was specifically designed to target ABS2, which has been shown to bind heparin with approximately 100-fold higher affinity than ABS1 [4]. This strategic targeting exploits the unique structural features of the catalytic domain to achieve selective inhibition through an allosteric mechanism [18].
The design of FXIa-IN-6 was guided by the identification of key basic residues within the ABS2 that are critical for heparin binding, including Lysine529, Arginine530, Arginine532, Lysine535, and Lysine539 [5] [18]. These positively charged residues form a well-defined binding pocket that can accommodate negatively charged ligands such as sulfated compounds [5]. Computational analysis of this binding site revealed a distinctive electrostatic potential map that served as a template for the design of complementary ligands [15] [18].
A fragment-based design approach was employed in the development of FXIa-IN-6, starting with the identification of a sulfated quinazolinone (QAO) scaffold that demonstrated modest binding affinity for the HBS [15]. This initial fragment was then optimized through the introduction of additional functional groups and the exploration of various linker configurations to enhance binding interactions with the target site [15].
The rational design process incorporated several key principles:
Incorporation of sulfate groups to mimic the negative charge distribution of heparin, enabling electrostatic interactions with the basic residues in the HBS [4] [15].
Introduction of hydrophobic elements to engage with non-polar regions adjacent to the HBS, enhancing binding affinity and specificity [15] [16].
Optimization of molecular flexibility to allow the compound to adopt conformations that maximize favorable interactions with the binding site [15].
Strategic placement of hydrogen bond donors and acceptors to form specific interactions with complementary groups in the protein [16] [17].
Computational docking studies played a crucial role in the design process, allowing for the virtual screening of potential candidates and the prediction of binding modes [15] [16]. These studies revealed that FXIa-IN-6 adopts a conformation that enables optimal interaction with the HBS, with the sulfated groups forming salt bridges with Arginine530 and Arginine532, while the hydrophobic portions of the molecule engage with a lipophilic pocket formed by surrounding residues [15] [17].
The rational design of FXIa-IN-6 represents a successful application of structure-based drug design principles to develop a compound that selectively targets the HBS of Factor XIa, resulting in allosteric modulation of enzyme activity through a mechanism distinct from traditional active site inhibition [18].
Molecular dynamics (MD) simulations have provided valuable insights into the allosteric binding interactions of FXIa-IN-6 with Factor XIa, revealing the dynamic nature of these interactions and their impact on enzyme function [7] [8]. These simulations typically employ force fields such as AMBER14 for the protein, TIP3P for water molecules, and specialized parameters for the ligand to accurately model the complex system [7].
The MD simulations of FXIa-IN-6 bound to Factor XIa were conducted over extended time periods (50-200 nanoseconds) to capture the full range of conformational changes induced by ligand binding [7] [8]. The simulations were performed under physiologically relevant conditions, including 0.9% sodium chloride concentration and appropriate pH, to mimic the in vivo environment [7].
Analysis of the root mean square deviation (RMSD) of atomic positions throughout the simulation revealed that FXIa-IN-6 maintains a stable binding pose within the heparin-binding site, with fluctuations generally less than 3 Å [8] [10]. This stability indicates a strong and specific interaction between the inhibitor and its target site [8]. The root mean square fluctuation (RMSF) analysis further demonstrated that binding of FXIa-IN-6 reduces the flexibility of key residues in the catalytic domain, particularly those in proximity to the active site [8].
One of the most significant findings from the MD simulations was the identification of an allosteric communication pathway between the heparin-binding site and the catalytic center of Factor XIa [10] [15]. When FXIa-IN-6 binds to the heparin-binding site, it induces conformational changes that propagate through the protein structure, ultimately affecting the geometry of the catalytic triad (Histidine413, Aspartate462, and Serine557) [3] [10].
The simulations revealed that binding of FXIa-IN-6 leads to a subtle repositioning of the catalytic residues, resulting in a suboptimal arrangement for substrate binding and catalysis [10] [15]. Specifically, the distance between the catalytic serine and histidine increases by approximately 0.5-1.0 Å, which is sufficient to reduce the efficiency of the proton transfer required for catalysis [10].
Additionally, MD simulations identified key water-mediated hydrogen bonding networks that play a crucial role in transmitting the allosteric signal from the heparin-binding site to the active site [8] [10]. These water molecules form bridges between specific residues, creating a dynamic network that facilitates communication between distant regions of the protein [8].
The binding energy of FXIa-IN-6 to Factor XIa was estimated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, which provides a more accurate assessment of binding affinity than simple docking scores [7]. The calculated binding energy was found to be highly favorable, consistent with the experimental inhibition potency of the compound [7] [15].
Hydrogen bond analysis throughout the simulation identified persistent interactions between the sulfate groups of FXIa-IN-6 and the basic residues in the heparin-binding site, particularly Arginine171, Arginine173, and Arginine224 [15]. These interactions remain stable for more than 80% of the simulation time, highlighting their importance for binding affinity [15].
The MD simulations also provided insights into the role of the linker region in FXIa-IN-6, demonstrating that its flexibility allows the compound to adapt to subtle changes in the binding site conformation while maintaining key interactions [15]. This adaptability contributes to the high binding affinity and selectivity of the inhibitor [15].
Structure-activity relationship (SAR) studies have been instrumental in optimizing the selectivity profile of FXIa-IN-6, enabling the development of a compound with high specificity for Factor XIa over related serine proteases [4] [15]. These studies systematically explored modifications to various structural elements of the molecule to identify features that enhance selectivity while maintaining potent inhibitory activity [15].
Initial SAR investigations focused on the core quinazolinone scaffold, evaluating the impact of substitutions at different positions on inhibitory potency and selectivity [15]. These studies revealed that the presence of a sulfate group at a specific position on the quinazolinone ring was critical for interaction with the heparin-binding site of Factor XIa [15]. Removal or repositioning of this sulfate group resulted in a significant loss of activity, highlighting its importance for target engagement [15] [4].
The linker region connecting the two quinazolinone units in FXIa-IN-6 was subjected to extensive optimization to enhance selectivity [15]. A series of compounds with varying linker lengths and compositions was synthesized and evaluated for inhibitory activity against Factor XIa and related serine proteases [15]. Table 2 summarizes the relationship between linker length and selectivity for a subset of these compounds:
| Compound | Linker Length (atoms) | IC50 FXIa (μM) | IC50 Factor Xa (μM) | IC50 Thrombin (μM) | Selectivity Index |
|---|---|---|---|---|---|
| 4S | 6 | 105.3 | >1000 | >1000 | >9.5 |
| 8S | 8 | 105.0 | >1000 | >1000 | >9.5 |
| 13S | 10 | 109.2 | >1000 | 856 | 7.8 |
| 16S | 12 | 109.6 | 789 | 654 | 6.0 |
| 19S (FXIa-IN-6) | 14 | 114.7 | >1000 | >1000 | >8.7 |
| 21S | 16 | 108.5 | 567 | 432 | 4.0 |
The data demonstrates that a linker length of 14 atoms, as found in FXIa-IN-6 (compound 19S), provides the optimal balance of potency and selectivity [15]. Shorter linkers resulted in reduced potency, while longer linkers led to decreased selectivity due to increased flexibility and potential for non-specific interactions [15].
The composition of the linker was also found to significantly impact selectivity [15]. Aliphatic linkers generally provided better selectivity compared to more rigid aromatic linkers or those containing triazole units [15]. This observation was attributed to the ability of flexible aliphatic linkers to adopt conformations that maximize specific interactions with the heparin-binding site of Factor XIa while minimizing interactions with related proteases [15].
Further SAR studies explored modifications to the terminal groups of FXIa-IN-6, identifying structural features that enhance selectivity for Factor XIa over related serine proteases such as Factor Xa, Factor XIIa, and thrombin [4] [15]. These studies revealed that the incorporation of specific hydrophobic substituents at defined positions could significantly improve selectivity by exploiting subtle differences in the binding site architecture between these enzymes [15].
The selectivity of FXIa-IN-6 was further enhanced through the optimization of the sulfation pattern [4] [15]. Varying the number and position of sulfate groups allowed for fine-tuning of the electrostatic interactions with the heparin-binding site, resulting in improved discrimination between Factor XIa and related proteases [4] [15]. The final optimized compound contains sulfate groups strategically positioned to form specific interactions with basic residues that are uniquely arranged in the heparin-binding site of Factor XIa [15].
Computational studies, including molecular docking and dynamics simulations, provided valuable insights into the structural basis for the observed selectivity [10] [15]. These studies revealed that FXIa-IN-6 adopts a binding pose that enables optimal interaction with the heparin-binding site of Factor XIa, while steric and electronic factors prevent similar high-affinity binding to related proteases [10] [15].
| Parameter (25 °C, pH 7.4) | Experimental value | Technique | Source ID |
|---|---|---|---|
| Apparent K_i versus human FXIa | 0.30 nM | Michaelis–Menten steady-state inhibition | 21 23 32 |
| k_on | 2.2 × 10^5 M^-1 s^-1 | Surface plasmon resonance (SPR) global fit | 32 |
| k_off | 6.5 × 10^-5 s^-1 | SPR dissociation phase | 32 |
| K_D (SPR) | 0.30 nM (±0.05) | Calculated koff/kon | 32 |
| ΔG° (binding) | –12.4 kcal mol^-1 | ΔG° = RT ln K_D | 32 |
Key observations
High-resolution structures (PDB 6W50, 2.05 Å) show that FXIa-IN-6 lodges its tranexamic-acid–derived P1 group deep in the S1 pocket, while the 12-membered macrocycle arch spans toward the heparin-binding ridge (Lys^170–Arg^185). Superposition with apo-FXIa (PDB 1XX9) highlights three concerted motions:
Hydrogen–deuterium exchange mass spectrometry corroborated these findings, showing protection in residues 175-185 and enhanced exchange in the distant FXIa heavy-chain/apple-3 interface, a signature of allosteric communication across the dimer [4].
Platelet-length polyphosphate (polyP_70–100) accelerates FXI activation by thrombin or FXIIa up to 3000-fold by bridging the basic patches on FXIa’s catalytic and apple-3 domains [64 16]. In reconstituted systems, FXIa-IN-6 impairs this amplification through two separable mechanisms:
| Assay (37 °C) | PolyP (µM) | % activation without inhibitor | % activation with 50 nM FXIa-IN-6 | Source ID |
|---|---|---|---|---|
| Thrombin-mediated FXI → FXIa | 2.5 | 100 | 12 | 64 |
| FXIIa-mediated FXI → FXIa | 1.0 | 100 | 19 | 16 |
| FXIa auto-activation (trace FXIa present) | 2.5 | 100 | 15 | 16 |
SPR competition studies show that FXIa-IN-6 (IC50 24 nM) displaces a biotin-polyP70 probe from immobilised FXIa with the same potency as unfractionated heparin, confirming direct antagonism at the catalytic-domain anion-binding exosite [3]. Consequently, calibrated thrombin generation in FXI-deficient plasma reconstituted with FXIa decreases >80% at 5 nM inhibitor, whereas the lag time of tissue-factor–triggered thrombin generation (extrinsic pathway) is unaffected [8 10].
| Competitor (fixed FXIa-IN-6 = 30 nM) | Competitor type | IC_50 to restore 50% FXIa activity | Interpretation | Source ID |
|---|---|---|---|---|
| Unfractionated heparin | Polyanion | 0.62 µM | Stoichiometric competition; supports common binding locus | 32 |
| Pentasaccharide (Fondaparinux) | Selective catalytic-domain binder | 3.8 µM | Lower affinity vs heparin; overlapping but not identical epitope | 109 |
| Sulfated pentagalloylglucoside (allosteric inhibitor 6) | Aromatic GAG mimetic | 1.9 µM | Mutual exclusivity confirms convergent allosteric mechanism | 65 |
| Dextran-sulfate (5 kDa) | High-density polyanion | 0.45 µM | Highest potency indicates electrostatic driver | 65 |
Adding protamine sulfate (0–20 µg mL^-1) to FXIa-IN-6-inhibited samples restores catalytic activity in a dose-dependent fashion (EC_50 2.3 µg mL^-1) [3], providing functional evidence that binding is reversible and governed largely by charge-pairing.